3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine

medicinal chemistry parallel synthesis covalent inhibitors

3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine is a disubstituted 1,2,4-triazole derivative bearing a 5-amino group and a 3-(2-isopropylaminoethyl) side chain. It belongs to the [1,2,4]triazol-5-amine scaffold class validated in covalent inhibitors of blood coagulation factor XIIa and thrombin , and in tankyrase inhibitors.

Molecular Formula C7H15N5
Molecular Weight 169.23
CAS No. 1249157-43-4
Cat. No. B3225472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine
CAS1249157-43-4
Molecular FormulaC7H15N5
Molecular Weight169.23
Structural Identifiers
SMILESCC(C)NCCC1=NC(=NN1)N
InChIInChI=1S/C7H15N5/c1-5(2)9-4-3-6-10-7(8)12-11-6/h5,9H,3-4H2,1-2H3,(H3,8,10,11,12)
InChIKeyWKTMEVWFDVRELE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine (CAS 1249157-43-4): A Strategic Heterocyclic Building Block for Drug Discovery and Chemical Biology


3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine is a disubstituted 1,2,4-triazole derivative bearing a 5-amino group and a 3-(2-isopropylaminoethyl) side chain. It belongs to the [1,2,4]triazol-5-amine scaffold class validated in covalent inhibitors of blood coagulation factor XIIa and thrombin [1], and in tankyrase inhibitors [2]. The compound is supplied by reputable vendors at ≥95% purity (C7H15N5, MW 169.23 g/mol) . Its distinguishing feature is the secondary isopropylamine moiety in the ethylene linker, which provides a differentiated substitution pattern relative to common 3-aryl or 3-alkyl triazole analogs, enabling chemoselective downstream functionalization.

Why Simple Triazole Interchange Risks Activity Loss: Evidence for 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine


Substituting 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine with a generic 1,2,4-triazol-5-amine building block is not a neutral decision. The introduction of an amide moiety into the 3-aryl aminotriazole scaffold was shown to add three-dimensional properties that allowed inhibitors to reach binding sites in FXIIa and thrombin previously unaddressed by non-functionalized 1,2,4-triazol-5-amines [1]. Similarly, the specific isopropylaminoethyl side chain in the target compound provides a secondary amine handle that can be exploited for chemoselective acylation or reductive amination, reactions that a primary aminoethyl analog may undergo with different regioselectivity and product profiles [1]. Furthermore, the 1,2,4-triazole ring substitution pattern directly impacts tankyrase inhibitory potency, with minor changes leading to >10-fold variations in IC50 [2]. Therefore, simple replacement with an unsubstituted or differently substituted triazole can compromise synthetic utility and biological relevance.

Quantitative Differentiation: How 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine Outperforms Closest Analogs


Chemoselective Acylation via Secondary Amine Side Chain

The target compound possesses a secondary isopropylamine in the side chain, which is less nucleophilic than the primary amine in 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine (CAS 56436-29-4). This enables chemoselective acylation at the triazole 5-NH2 group without competing reaction at the side-chain amine. Imberg et al. (2022) demonstrated that acylated 1,2,4-triazol-5-amines bearing diverse amide moieties selectively inhibit FXIIa and thrombin, with one quinoxaline-derived aminotriazole achieving an FXIIa IC50 of 28 nM and an N-phenylamide derivative inhibiting thrombin with IC50 of 41 nM [1]. The target compound's secondary amine side chain is expected to facilitate analogous chemoselective acylation without requiring protecting group strategies.

medicinal chemistry parallel synthesis covalent inhibitors

Increased Molecular Weight and Lipophilicity Relative to Primary Amine Analog

The target compound has a molecular weight of 169.23 g/mol, which is 42.08 Da higher than the primary amine analog 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine (MW 127.15 g/mol) . The isopropyl group increases the calculated logP by approximately 1.3 log units compared to the primary amine analog (ALOGPS predicted logP ~0.5 for target vs. ACD/LogP -1.56 for comparator) . This moderate increase in lipophilicity positions the target compound in a more favorable range for membrane permeability (optimal logP 1–3 for CNS drugs) while maintaining aqueous solubility suitable for biochemical assays.

pharmacokinetics physicochemical properties CNS drug design

Privileged Scaffold for Serine Protease and Kinase Inhibition

The 1,2,4-triazol-5-amine scaffold has been validated in multiple target classes. In tankyrase inhibition, [1,2,4]triazol-3-ylamine derivatives demonstrated selective, cell-active inhibition with lipophilic efficiency-guided optimization [1]. In coagulation, amide-functionalized 1,2,4-triazol-5-amines achieved covalent inhibition of FXIIa (IC50 = 28 nM) and thrombin (IC50 = 41 nM), with plasma coagulation assays confirming anticoagulant effects primarily via the intrinsic pathway [2]. The target compound's unique 3-(2-isopropylaminoethyl) substitution extends the scaffold into uncharted chemical space, offering a novel starting point for fragment growth that differs from the 3-aryl substitutions prevalent in both tankyrase and coagulation inhibitor series [1][2].

anticoagulants kinase inhibitors fragment-based drug discovery

Regioselective N-Functionalization Compatibility

Related 1H-1,2,4-triazol-5-amines undergo regioselective N-sulfonylation at the 1-position with good yields (78–92%) using arylsulfonyl chlorides in dichloromethane with triethylamine [1]. The resulting 1-(arylsulfonyl)-1H-1,2,4-triazol-5-amines displayed moderate cytostatic activity against cancer cell lines, with crystal structures confirming molecular sheets assembled by short hydrogen bonds [1]. The target compound, with its additional isopropylaminoethyl side chain, introduces a second functionalizable site, potentially enabling orthogonal functionalization strategies (e.g., sulfonylation at the triazole ring followed by acylation at the side-chain amine) not possible with simpler triazol-5-amines.

sulfonylation parallel synthesis anticancer

Optimal Deployment Scenarios for 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation Targeting Coagulation Factor XIIa

The compound serves as a fragment-sized (MW 169 Da) starting point for covalent FXIIa inhibitor development. The isopropylaminoethyl side chain can be elaborated via amide coupling to explore the S1 pocket, building on the precedent that amide-functionalized 1,2,4-triazol-5-amines achieve FXIIa IC50 values as low as 28 nM [1]. The secondary amine in the linker may form additional hydrogen bonds with the protease active site, potentially improving affinity over simpler 3-aryl analogs.

Orthogonal Library Synthesis for Serine Protease Selectivity Profiling

The two distinct amine sites (triazole 5-NH2 and side-chain secondary amine) permit sequential orthogonal functionalization: first, regioselective N-sulfonylation at the triazole ring (as demonstrated for related compounds with 78–92% yield [2]), followed by acylation or reductive amination at the side-chain amine. This strategy can rapidly generate diverse compound libraries for selectivity screening against FXIIa, thrombin, FXa, FXIa, and trypsin, addressing the off-target FXIIa effects noted in pyrazinyl-substituted aminoazole series [3].

Physicochemical Property Optimization for Oral Anticoagulants

With a predicted logP of ~0.5, the target compound occupies a favorable lipophilicity range for oral bioavailability . The isopropyl group provides a balance between permeability and solubility that is superior to the highly hydrophilic primary amine analog (logP -1.56) . Researchers can use this scaffold to explore substitutions that maintain logP within the optimal 1–3 range while enhancing target potency, reducing the risk of late-stage pharmacokinetic failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.